molecular formula C12H18N2O3 B13578019 Tert-butyl (2-hydroxy-1-(pyridin-2-YL)ethyl)carbamate

Tert-butyl (2-hydroxy-1-(pyridin-2-YL)ethyl)carbamate

Cat. No.: B13578019
M. Wt: 238.28 g/mol
InChI Key: XBIQSQVGUPTBKF-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-hydroxy-1-(pyridin-2-yl)ethyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a tert-butyl group, a hydroxyethyl group, and a pyridinyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridinyl group can undergo reduction to form a piperidine derivative.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of a base like NaH (Sodium hydride).

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a piperidine derivative.

    Substitution: Formation of various alkyl or aryl carbamates.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Hydroxy Group: Participates in hydrogen bonding and can act as a nucleophile in various reactions.

    Pyridinyl Group: Can coordinate with metal ions and participate in π-π interactions.

    tert-Butyl Group: Provides steric hindrance, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the pyridinyl group in tert-butyl N-[2-hydroxy-1-(pyridin-2-yl)ethyl]carbamate makes it unique, offering specific coordination chemistry and reactivity that are not present in its analogs.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-1-pyridin-2-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-6-4-5-7-13-9/h4-7,10,15H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIQSQVGUPTBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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